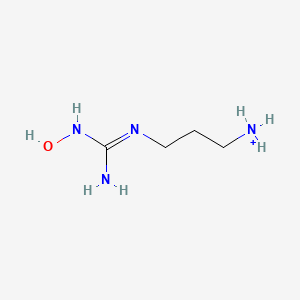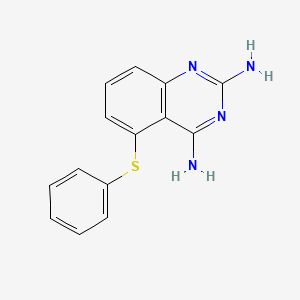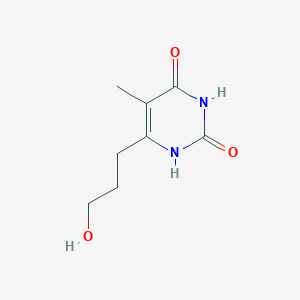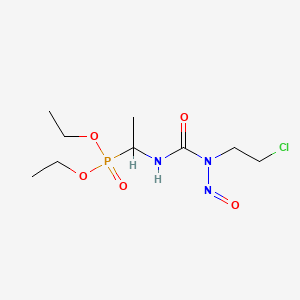
5,10-Dimethylene tetrahydromethanopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dimethylene Tetrahydromethanopterin is an organic compound belonging to the class of pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical processes, particularly in the metabolism of certain microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethylene Tetrahydromethanopterin involves the condensation of formaldehyde with tetrahydromethanopterin. This reaction can proceed spontaneously but is significantly accelerated by the presence of specific enzymes .
Industrial Production Methods: the enzymatic synthesis route is the most efficient method known .
Chemical Reactions Analysis
Types of Reactions: 5,10-Dimethylene Tetrahydromethanopterin undergoes various chemical reactions, including:
Oxidation: Conversion to 5,10-methylenetetrahydromethanopterin.
Reduction: Catalyzed by specific enzymes to form different derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Often requires specific enzymes and coenzymes such as coenzyme F420.
Major Products Formed:
Oxidation: 5,10-methylenetetrahydromethanopterin.
Reduction: Various reduced forms of tetrahydromethanopterin.
Scientific Research Applications
5,10-Dimethylene Tetrahydromethanopterin has several scientific research applications:
Chemistry: Used as a model compound to study pentose phosphate pathways.
Biology: Plays a role in the metabolism of methanogenic archaea.
Medicine: Potential applications in understanding metabolic disorders.
Industry: Limited industrial applications, primarily used in research settings
Mechanism of Action
The mechanism of action of 5,10-Dimethylene Tetrahydromethanopterin involves its role as a substrate in enzymatic reactions. It catalyzes the condensation of formaldehyde with tetrahydromethanopterin, a reaction essential for methylotrophic energy metabolism and formaldehyde detoxification . The molecular targets include specific enzymes such as formaldehyde-activating enzyme .
Comparison with Similar Compounds
- 5,10-Methylenetetrahydromethanopterin
- 5,10-Methenyltetrahydromethanopterin
Comparison: 5,10-Dimethylene Tetrahydromethanopterin is unique due to its specific role in formaldehyde condensation reactions. While similar compounds like 5,10-Methylenetetrahydromethanopterin and 5,10-Methenyltetrahydromethanopterin also participate in related biochemical pathways, this compound’s distinct structure and reactivity make it a valuable compound for studying specific metabolic processes .
Properties
Molecular Formula |
C31H45N6O16P |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4S,5S)-5-[(2R,3R,4R)-5-[4-[(6R,6aS,7S)-3-amino-6,7-dimethyl-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C31H45N6O16P/c1-13-22-14(2)36(12-37(22)23-27(33-13)34-31(32)35-28(23)45)16-5-3-15(4-6-16)9-17(38)24(42)18(39)10-50-30-26(44)25(43)20(52-30)11-51-54(48,49)53-19(29(46)47)7-8-21(40)41/h3-6,13-14,17-20,22,24-26,30,38-39,42-44H,7-12H2,1-2H3,(H,40,41)(H,46,47)(H,48,49)(H4,32,33,34,35,45)/t13-,14+,17-,18-,19+,20-,22+,24-,25-,26+,30+/m1/s1 |
InChI Key |
GBMIGEWJAPFSQI-FLVBPUPRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C[C@H]([C@H]([C@@H](CO[C@@H]5[C@H]([C@@H]([C@H](O5)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O)C |
Canonical SMILES |
CC1C2C(N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)CC(C(C(COC5C(C(C(O5)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)

![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)


![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)

![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)
![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)
![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)

